molecular formula C9H9N3O B8591853 2-amino-N-(4-cyanophenyl)acetamide

2-amino-N-(4-cyanophenyl)acetamide

Cat. No. B8591853
M. Wt: 175.19 g/mol
InChI Key: ZUTONSVCWQYYCH-UHFFFAOYSA-N
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Description

2-amino-N-(4-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(4-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)12-9(13)6-11/h1-4H,6,11H2,(H,12,13)

InChI Key

ZUTONSVCWQYYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

45.5 ml of a solution of 4N-hydrogen chloride/ethyl acetate was added to 10 g of 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide in a closed vessel and stirred for 18 hours. The crystals formed were removed by filtration, washed with ethyl acetate and then dried under a reduced pressure to obtain 7.7 g of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride. 58.8 ml of an 5 aqueous saturated solution of sodium hydrogencarbonate and 20 ml of water were added to 3.7 g of the hydrochloride and stirred for 1 hour. The crystals thus formed were taken out by filtration and dried under a reduced pressure to obtain 2.5 g of 2-amino-N-(4-cyanophenyl)acetamide.
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Synthesis routes and methods III

Procedure details

An ethyl acetate solution (45.5 ml) of 4N hydrogen chloride solution was added to 10 g of 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide in a closed vessel and the mixture was stirred for 18 hours. The crystals formed were collected by filtration, washed with ethyl acetate and then dried under a reduced pressure to give 7.7 g of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride. Then, 58.8 ml of an aqueous saturated sodium hydrogencarbonate solution and 20 ml of water were added to 3.7 g of the hydrochloride thus obtained, and the mixture was stirred for 1 hour. The crystals thus formed were collected by filtration and dried under a reduced pressure to give 2.5 g of 2-amino-N-(4-cyanophenyl)acetamide.
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58.8 mL
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3.7 g
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20 mL
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